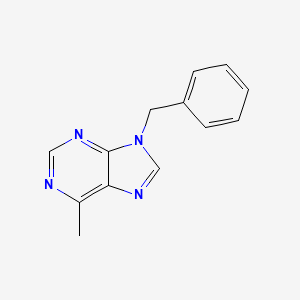

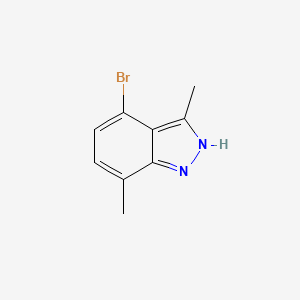

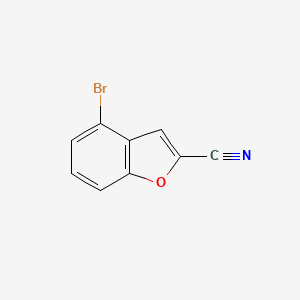

4-Bromo-3,7-dimethyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3,7-dimetil-1H-indazol es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y a menudo se utilizan como bloques de construcción en la química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-3,7-dimetil-1H-indazol generalmente implica la ciclización de bencilidenhidrazinas sustituidas en orto. Un método común incluye la reacción de 2-bromo-6-fluorobenzaldehído con hidracina para formar bencilidenhidracina, seguida de ciclización para producir el núcleo de indazol . Otro enfoque implica el uso de reacciones catalizadas por metales de transición, como la formación de enlaces N-N catalizada por cobre .

Métodos de producción industrial: La producción industrial de 4-Bromo-3,7-dimetil-1H-indazol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Bromo-3,7-dimetil-1H-indazol experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede reemplazar por otros nucleófilos en condiciones adecuadas.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.

Reacciones de ciclización: Formación de anillos adicionales o estructuras fusionadas a través de reacciones intramoleculares.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.

Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios indazoles sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes estados de oxidación del compuesto.

Aplicaciones Científicas De Investigación

4-Bromo-3,7-dimetil-1H-indazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química medicinal: Se utiliza como andamiaje para diseñar fármacos con propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Estudios biológicos: Investigado por su potencial como inhibidor enzimático o modulador de receptores.

Ciencia de los materiales: Empleado en la síntesis de materiales avanzados con propiedades electrónicas u ópticas únicas.

Biología química: Utilizado en el estudio de vías biológicas e interacciones moleculares.

Mecanismo De Acción

El mecanismo de acción de 4-Bromo-3,7-dimetil-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de los grupos bromo y metilo puede influir en su afinidad de unión y selectividad. El compuesto puede ejercer sus efectos modulando vías de señalización, inhibiendo la actividad enzimática o alterando la expresión génica .

Compuestos similares:

- 4-Bromo-1H-indazol

- 3,7-Dimetil-1H-indazol

- 4-Cloro-3,7-dimetil-1H-indazol

Comparación: 4-Bromo-3,7-dimetil-1H-indazol es único debido a la presencia combinada de grupos bromo y metilo, que pueden mejorar su reactividad y actividad biológica en comparación con compuestos similares.

Comparación Con Compuestos Similares

- 4-Bromo-1H-indazole

- 3,7-Dimethyl-1H-indazole

- 4-Chloro-3,7-dimethyl-1H-indazole

Comparison: 4-Bromo-3,7-dimethyl-1H-indazole is unique due to the combined presence of bromine and methyl groups, which can enhance its reactivity and biological activity compared to similar compounds.

Propiedades

IUPAC Name |

4-bromo-3,7-dimethyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUZRUCIOASLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)

![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)